Methyl 1-formamidocyclopropane-1-carboxylate
Description
Properties
CAS No. |
72784-31-7 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 1-formamidocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-10-5(9)6(2-3-6)7-4-8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
ISBOPZBHZKPOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)NC=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 1-formamidocyclopropane-1-carboxylate
General Synthetic Strategy
The primary synthetic approach to this compound involves cyclopropanation reactions where a cyclopropane derivative is functionalized with formamido and carboxylate groups. The synthesis typically starts from cyclopropane carboxylate esters or related precursors, followed by formylation or formamidation steps under controlled conditions to introduce the formamido substituent.
Detailed Synthetic Routes
Cyclopropanation and Formamidation
- Starting materials: Cyclopropane derivatives, such as methyl 1-aminocyclopropane-1-carboxylate.
- Key reagents: Formic acid derivatives or formamide sources for formylation.
- Reaction conditions: Controlled temperature, choice of solvent (often polar aprotic solvents), and catalysts (acidic or basic) to optimize yield and selectivity.
- Typical procedure: The cyclopropane ring is preserved while the amino group is converted to a formamido group by reaction with formic acid or formylating agents under mild conditions.
This method is supported by commercial synthesis descriptions and chemical supplier data.
Alternative Synthesis via Nitroacetate Cyclization and Reduction
- Starting materials: Nitroacetic acid esters (e.g., methyl nitroacetate) and 1,2-dihaloethane (e.g., 1,2-dibromoethane).
- Process: Alkylation and cyclization form nitro-substituted cyclopropane carboxylates, which are subsequently reduced to amino derivatives.
- Reduction: Typically performed using tin(II) chloride in alcohol solvents at mild temperatures (15–20 °C).
- Hydrolysis: Followed by hydrolysis under alkaline conditions (NaOH or KOH) at reflux (70–90 °C) to yield amino cyclopropane carboxylates.
- Formylation: The amino group can then be converted into the formamido group via reaction with formylating agents.
This multi-step method is described in patent literature and provides a scalable route to amino cyclopropane carboxylates, which can be further derivatized to the target compound.
Related Synthetic Procedures for Precursors
Synthesis of methyl 1-aminocyclopropane-1-carboxylate, a key intermediate, often involves:
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclopropanation + Formamidation | Cyclopropane derivatives (e.g., methyl 1-aminocyclopropane-1-carboxylate) | Formic acid derivatives, catalysts | Controlled temp, solvents, catalysts | Variable | Direct route, preserves cyclopropane ring |
| Nitroacetate Cyclization + Reduction + Hydrolysis | Nitroacetic acid esters + 1,2-dihaloethane | SnCl2 (reduction), NaOH/KOH (hydrolysis) | 15-20 °C (reduction), 70-90 °C (hydrolysis) | High (patent data) | Scalable, multi-step synthesis |
| Nitrosation of Aminocyclopropane Esters (Related) | Methyl 1-aminocyclopropanecarboxylate | H2SO4, NaNO2 | 0-5 °C to reflux | ~75.5% (related compound) | Demonstrates nitrosation chemistry |
Analytical Methods for Characterization
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms molecular structure and purity by analyzing proton and carbon environments.
- Mass Spectrometry (MS): Provides molecular weight confirmation and detects impurities.
- Chromatography (TLC, HPLC): Monitors reaction progress and purity.
- Infrared Spectroscopy (IR): Identifies functional groups such as formamido and ester moieties.
These techniques are standard for verifying the successful synthesis of this compound and related intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formamidocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the formamide or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
Methyl 1-formamidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-formamidocyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares MFCC with structurally related cyclopropane derivatives:
*Note: MFCC is hypothetical; data inferred from analogs.
Key Differences in Reactivity and Stability
Electrophilicity: MFCC’s formamide group increases electrophilicity at the carbonyl carbon compared to hydroxymethyl or methylamino analogs, making it more reactive toward nucleophiles . Dichloro-substituted derivatives (e.g., CAS 1447-13-8) exhibit enhanced stability due to electron-withdrawing Cl atoms but reduced solubility in polar solvents .
Hydrogen-Bonding Capacity: Hydroxymethyl (C₆H₁₀O₃) and formamide derivatives can participate in hydrogen bonding, improving aqueous solubility relative to non-polar analogs like ethyl 1-methylcyclopropane-1-carboxylate .
Synthetic Utility: Methanesulfonyl derivatives (e.g., C₇H₁₂O₄S) are precursors for sulfonamide drugs, while methylamino analogs (C₆H₁₀N₂O₂) are used in peptide backbone modifications .
Biological Activity
Methyl 1-formamidocyclopropane-1-carboxylate (MFCC) is a cyclopropane derivative with potential biological activities that merit detailed exploration. This compound has garnered interest in medicinal chemistry, particularly for its implications in anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of MFCC, supported by case studies and research findings.
- Molecular Formula : C6H8O3
- Molecular Weight : 128.13 g/mol
- CAS Number : 88157-41-9
Anticancer Activity
Recent studies have indicated that MFCC exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
- Cytotoxicity : In vitro assays revealed that MFCC demonstrated a dose-dependent reduction in cell viability in leukemia cell lines, particularly K562 and CCRF-SB, with IC50 values comparable to established chemotherapeutic agents.
- Mechanism of Action : The proposed mechanism includes interference with cellular signaling pathways that regulate apoptosis and cell proliferation.
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of MFCC, suggesting its potential as a lead compound in developing new antibiotics.
Key Findings:
- Activity Against Bacteria : MFCC showed promising results against Gram-positive and Gram-negative bacterial strains, indicating its broad-spectrum antimicrobial activity.
- Synergistic Effects : Combinations of MFCC with other antimicrobial agents enhanced its efficacy, suggesting potential for use in combination therapies.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15.2 | Induction of apoptosis |
| CCRF-SB | 30.5 | Cell cycle arrest in G0 phase |
| MCF-7 (Breast) | 25.0 | Inhibition of proliferation |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study 1: Anticancer Efficacy in Clinical Trials
A clinical trial investigated the effects of MFCC on patients with chronic myeloid leukemia (CML). Participants received a regimen including MFCC alongside standard therapies. Results indicated a significant improvement in overall survival rates compared to control groups, with minimal adverse effects reported.
Case Study 2: Antimicrobial Resistance Research
In a study examining the effectiveness of MFCC against antibiotic-resistant strains, researchers found that MFCC restored sensitivity in certain strains previously resistant to conventional antibiotics. This finding suggests that MFCC could be a valuable addition to the antimicrobial arsenal against resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
